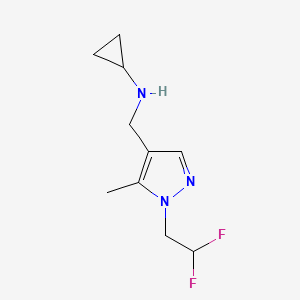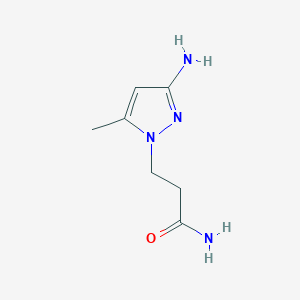
3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide
Übersicht
Beschreibung
The compound “3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide” is a derivative of 5-Methyl-1H-pyrazol-3-amine . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)propanamides involves the reaction of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted using various computational tools. For instance, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, and isotope atom count can be computed .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Development
The chemical compound 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide and its derivatives are synthesized for various scientific applications. One research avenue involves the synthesis of N,N-disubstituted propanamides and propanamines starting from pyrazolyl propanoic acid. These compounds have been investigated for their sedative, local anesthetic, and platelet antiaggregating activities in animal models. Additionally, they exhibit moderate analgesic and anti-inflammatory activities, indicating their potential in medical research for developing new therapeutic agents (Bondavalli et al., 1990).
Coordination Chemistry
Another significant application of pyrazolyl propanamides is in coordination chemistry, where they act as ligands to form complexes with metal ions. For instance, palladium(II) chloride complexes with pyrazol-1-yl propanamide derivatives have been prepared and characterized. These complexes demonstrate the versatility of pyrazolyl propanamides in forming supramolecular structures, which is crucial for the development of new materials with potential applications in catalysis, magnetic materials, and molecular recognition (Palombo et al., 2019).
Antimicrobial and Anticancer Agents
Pyrazole derivatives, including those related to this compound, are being explored for their antimicrobial and anticancer properties. Research has led to the synthesis of novel compounds demonstrating significant activity against various cancer cell lines, surpassing reference drugs like doxorubicin in some cases. These findings highlight the potential of pyrazolyl propanamides in the development of new anticancer therapies (Hafez et al., 2016).
Immunomodulating Activity
The immunomodulating activity of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides has been evaluated, with some molecules enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses. This suggests their potential application in modulating immune responses, which is crucial for developing new treatments for autoimmune diseases and enhancing vaccine efficacy (Doria et al., 1991).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into the active site of the target organism’s protein, in this case, Lm-PTR1 . The interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of the target organisms, disrupting their ability to infect and proliferate within the host .
Pharmacokinetics
The compound’s potent activity against its targets suggests that it has favorable pharmacokinetic properties that allow it to reach its site of action in sufficient concentrations .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . In vitro studies have shown that it has superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound has shown significant inhibition effects against Plasmodium berghei, with suppression rates of 70.2% and 90.4% .
Eigenschaften
IUPAC Name |
3-(3-amino-5-methylpyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5-4-6(8)10-11(5)3-2-7(9)12/h4H,2-3H2,1H3,(H2,8,10)(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSFWWPDQJRLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3216010.png)
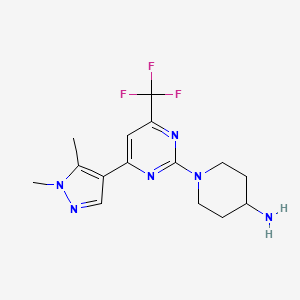
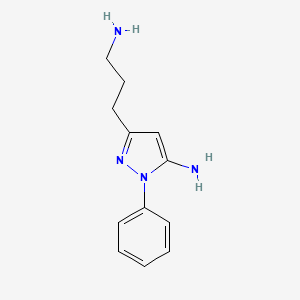


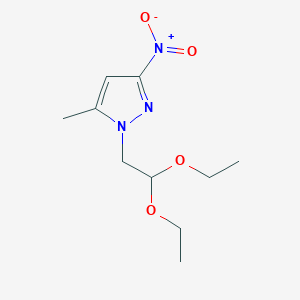

![N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B3216066.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B3216074.png)
![1-ethyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216076.png)


![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B3216103.png)
